Iodobananin vs. Bananin: 4.3-Fold Improvement in Helicase ATPase Inhibition Potency
Iodobananin demonstrates a 4.3-fold higher potency in inhibiting the ATPase activity of the SARS coronavirus helicase compared to its parent compound, bananin [1][2]. This quantifiable difference is critical for experimental design, as it allows for the use of lower compound concentrations, potentially reducing off-target or cytotoxic effects in cell-based assays.
| Evidence Dimension | Inhibition of SARS coronavirus helicase ATPase activity (IC50) |
|---|---|
| Target Compound Data | 0.54 µM |
| Comparator Or Baseline | Bananin: 2.3 µM |
| Quantified Difference | 4.3-fold higher potency (lower IC50) |
| Conditions | In vitro ATPase activity assay; purified recombinant SARS-CoV helicase enzyme. |
Why This Matters
The 4.3-fold improvement in IC50 is a primary driver for selecting iodobananin over bananin for assays requiring maximal helicase inhibition at minimal compound concentrations.
- [1] Tanner JA, Zheng BJ, Zhou J, Watt RM, Jiang JQ, Wong KL, Lin YP, Lu LY, He ML, Kung HF, Kesel AJ, Huang JD. The adamantane-derived bananins are potent inhibitors of the helicase activities and replication of SARS coronavirus. Chem Biol. 2005 Mar;12(3):303-11. doi: 10.1016/j.chembiol.2005.01.006. PMID: 15797214; PMCID: PMC7110988. View Source
- [2] TargetMol. Bananin Product Page. [Vendor Technical Datasheet]. View Source
